5-Bromo-3-isopropyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropyl-1H-indazole is a heterocyclic compound with the molecular formula C10H11BrN2 It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which include 5-bromo-3-isopropyl-1h-indazole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s plausible that this compound could influence various biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.
Action Environment
For instance, the compound is recommended to be stored in a dry room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isopropyl-1H-indazole typically involves the following steps:
Acylation: The starting material, a suitable indazole derivative, is acylated using an acyl chlorination reagent to form an intermediate compound.
Grignard Reaction: The intermediate is then reacted with an isopropyl Grignard reagent to introduce the isopropyl group.
Hydrazine Hydrate Reaction: The resulting compound is treated with hydrazine hydrate to form the indazole ring.
Bromination: Finally, the compound is brominated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-isopropyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
5-Bromo-3-isopropyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-Nitroindazole: Another indazole derivative with different substituents, used in various biological studies.
5-Bromo-2-Methyl-3-Isopropyl-Indazole: A closely related compound with a methyl group instead of a hydrogen atom at the 2-position.
Uniqueness
5-Bromo-3-isopropyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-3-propan-2-yl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJCHBZWFJDUJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.